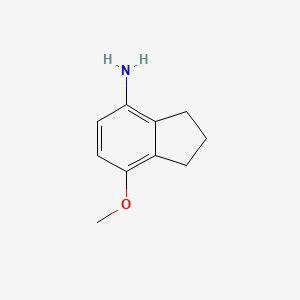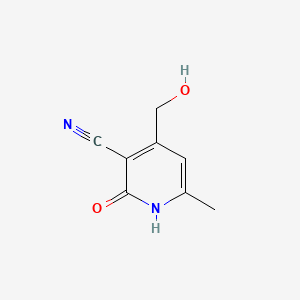
5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a chloromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-methoxyaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agricultural Chemistry: It is studied for its herbicidal and pesticidal properties.
Materials Science: It is explored for its use in the synthesis of advanced materials such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole: Lacks the chlorine substituent.
5-Amino-3-(3-chlorophenyl)-1H-1,2,4-triazole: Lacks the methoxy group.
5-Amino-3-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole: Has a methyl group instead of a methoxy group.
Uniqueness
The presence of both the chlorine and methoxy substituents in 5-Amino-3-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazole imparts unique chemical and biological properties, making it a versatile compound for various applications. The combination of these substituents can enhance its reactivity and specificity in different chemical reactions and biological interactions.
Propiedades
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-15-7-3-2-5(4-6(7)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFBOYNTYHGEQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NN2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NC(=NN2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)



![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)


![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
